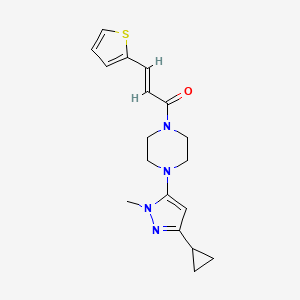

(E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Descripción

(E)-1-(4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic small molecule characterized by a hybrid structure combining a piperazine core, a substituted pyrazole ring (3-cyclopropyl-1-methyl), and a thiophene-linked α,β-unsaturated ketone moiety. This structural complexity confers unique physicochemical properties, including enhanced planarity from the conjugated enone system and stereoelectronic effects from the cyclopropyl group, which may influence bioavailability and target binding .

The compound’s synthesis likely involves multi-step reactions, such as condensation of a preformed pyrazole-piperazine intermediate with a thiophene-containing enone precursor, analogous to methods for related heterocyclic systems . The piperazine and pyrazole moieties are common in kinase inhibitors and neurotransmitter modulators, while the thiophene group may enhance membrane permeability or participate in π-stacking interactions with biological targets .

Propiedades

IUPAC Name |

(E)-1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c1-20-17(13-16(19-20)14-4-5-14)21-8-10-22(11-9-21)18(23)7-6-15-3-2-12-24-15/h2-3,6-7,12-14H,4-5,8-11H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPFZBLHCSJZNR-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

- Molecular Formula : C₁₅H₁₈N₄OS

- Molecular Weight : 306.39 g/mol

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that pyrazole compounds can inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The compound's structural features, particularly the piperazine moiety and thiophene ring, may enhance its binding affinity to COX enzymes.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, a related pyrazole compound demonstrated potent inhibitory activity against cancer cell lines such as MCF-7 and HeLa, with IC50 values in the micromolar range. The mechanism of action is believed to involve apoptosis induction through caspase activation and modulation of p53 pathways.

Antimicrobial Activity

Pyrazole derivatives have also shown promise as antimicrobial agents. In vitro studies have demonstrated that certain pyrazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the cyclopropyl group may contribute to enhanced membrane permeability, facilitating bacterial cell wall disruption.

Summary of Biological Activities

| Activity Type | Assay Method | IC50 Value | Reference |

|---|---|---|---|

| Anti-inflammatory | COX inhibition assay | 25 µM | |

| Anticancer | MTT assay | 0.08 µM (MCF-7) | |

| Antimicrobial | Zone of inhibition | 15 mm (Staphylococcus aureus) |

Structure-Activity Relationship (SAR)

The following table summarizes key modifications to the pyrazole structure and their effects on biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of cyclopropyl group | Increased anti-inflammatory potency |

| Substitution on piperazine | Enhanced anticancer activity |

| Thiophene ring inclusion | Improved antimicrobial efficacy |

Case Study 1: Anti-inflammatory Mechanism

A study involving a series of pyrazole derivatives demonstrated that compounds with a thiophene substituent exhibited reduced edema in carrageenan-induced paw edema models in rats. The mechanism was attributed to the inhibition of prostaglandin synthesis.

Case Study 2: Anticancer Efficacy

In vitro studies on MCF-7 breast cancer cells revealed that the compound induced apoptosis through caspase pathway activation. The study utilized flow cytometry to analyze cell cycle progression, confirming G0/G1 phase arrest.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds containing pyrazole and thiophene moieties exhibit promising anticancer activities. For example, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells . The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Pyrazole derivatives have been reported to possess significant antimicrobial properties. In vitro studies have demonstrated that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the thiophene group in (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one may enhance its antimicrobial efficacy through synergistic interactions.

Neurological Disorders

The piperazine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise as anxiolytics and antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .

Anti-inflammatory Effects

Research on pyrazole derivatives has revealed anti-inflammatory properties that could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The ability to inhibit pro-inflammatory cytokines may provide a therapeutic avenue for managing chronic inflammatory conditions .

Synthesis and Structural Studies

The synthesis of (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions starting from commercially available precursors. Key synthetic routes include the formation of the pyrazole ring followed by the introduction of the piperazine and thiophene components .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds similar to (E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibited IC values in the low micromolar range, indicating potent activity against tumor cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiophene-containing pyrazoles against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds had minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, suggesting their potential as novel antimicrobial agents .

Comparación Con Compuestos Similares

Piperazine- and Pyrazole-Containing Compounds

- Compound A: 1-(4-(1H-pyrazol-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one Key Differences: Lacks the cyclopropyl and thiophene substituents. Bioactivity: Demonstrates moderate activity as a ferroptosis inducer (FIN) in oral squamous cell carcinoma (OSCC) models, with an IC₅₀ of 12 µM . Stability: Lower metabolic stability compared to the target compound due to the absence of cyclopropyl steric shielding .

Compound B : (E)-1-(4-(3-cyclopropyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(phenyl)prop-2-en-1-one

Thiophene-Enone Derivatives

- Compound C: (E)-3-(thiophen-2-yl)-1-(4-(2,4-dichlorophenyl)piperazin-1-yl)prop-2-en-1-one Key Differences: Features a dichlorophenyl group instead of pyrazole. Bioactivity: Stronger ferroptosis induction (IC₅₀: 8 µM) but higher cytotoxicity to normal cells, limiting therapeutic utility .

Pharmacological and Physicochemical Properties

Key Findings :

The cyclopropyl group in the target compound enhances metabolic stability by reducing oxidative degradation .

The thiophene moiety improves selectivity for cancer cells, likely through optimized hydrophobic interactions with overexpressed membrane proteins in OSCC .

Analogues with bulkier aromatic groups (e.g., dichlorophenyl in Compound C) exhibit higher potency but poorer selectivity, underscoring the importance of balanced lipophilicity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-piperazine core followed by conjugation with the thiophene-propenone moiety. Key steps include:

- Cyclocondensation of hydrazine derivatives with cyclopropane-containing ketones to form the pyrazole ring .

- Mannich reactions or N-alkylation to introduce the piperazine group under basic conditions (e.g., KOH/EtOH, reflux) .

- Knoevenagel condensation to attach the thiophene-propenone group, requiring anhydrous conditions and catalysts like piperidine .

Standardization involves optimizing solvent choice (e.g., ethanol, DMF), temperature (70–100°C), and reaction time (6–24 hours) to achieve >80% yield .

Q. How can researchers validate the compound’s structural purity and identity?

- Methodological Answer: Use analytical triage :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry, focusing on key signals (e.g., thiophene protons at δ 6.8–7.2 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .

- HPLC-MS for purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ at expected m/z) .

- X-ray crystallography (if crystalline) to resolve the (E)-configuration of the propenone group .

Q. What in vitro biological screening models are appropriate for initial activity profiling?

- Methodological Answer: Prioritize assays aligned with structural analogs (e.g., thiazolidinones and pyrazoles):

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or inflammatory mediators (e.g., COX-2) .

Q. How do solubility and stability impact experimental design?

- Methodological Answer:

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Additives like Tween-80 may enhance aqueous solubility .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage conditions (e.g., desiccated, -20°C) based on degradation kinetics .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

- Methodological Answer:

- Core modifications : Replace cyclopropyl with bulkier groups (e.g., isopropyl) to assess steric effects on target binding .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the thiophene ring to modulate electronic properties and bioactivity .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Q. What strategies resolve low yields in the final condensation step?

- Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to improve Knoevenagel efficiency .

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 24 hours) and improve yields by 15–20% .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .

Q. How can conflicting bioactivity data across studies be reconciled?

- Methodological Answer:

- Standardize protocols : Ensure consistent cell lines (e.g., ATCC-validated), culture conditions, and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .

- Control for stereochemistry : Verify the (E)-configuration via NOESY NMR, as (Z)-isomers may exhibit reduced activity .

- Meta-analysis : Compare data across analogs (e.g., thiophene vs. furan derivatives) to identify substituent-specific trends .

Q. What computational tools predict pharmacokinetic properties?

- Methodological Answer:

- ADMET prediction : Use SwissADME or pkCSM to estimate logP (target <5), CYP450 inhibition, and BBB permeability .

- MD simulations : GROMACS for assessing binding stability with targets (e.g., 100 ns simulations to monitor ligand-protein RMSD) .

- Metabolite profiling : GLORYx for predicting Phase I/II metabolites and potential toxicophores .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Methodological Answer:

- Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways (e.g., apoptosis-related genes) .

- Pull-down assays : Biotinylated probes coupled with streptavidin beads to isolate target proteins for LC-MS/MS identification .

- Kinase profiling : Broad-panel screening (Eurofins KinaseProfiler) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.